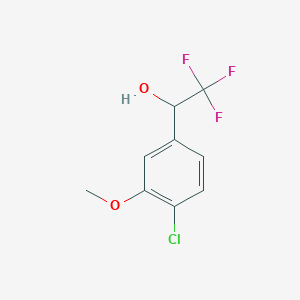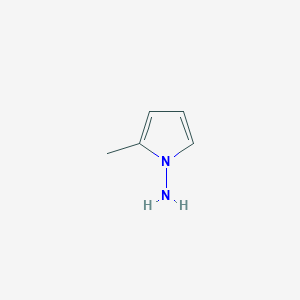
3-(Tert-butoxy)propanethioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butoxy)propanethioamide is an organic compound with the molecular formula C7H15NOS. It is characterized by the presence of a tert-butoxy group attached to a propanethioamide backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tert-butoxy)propanethioamide typically involves the reaction of tert-butyl acrylate with a suitable thiol reagent under controlled conditions. One common method involves the use of tert-butyl acrylate and a thiol in the presence of a base such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced control over reaction parameters, leading to higher yields and improved safety. The use of flow microreactors also allows for the efficient handling of hazardous reagents and intermediates .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butoxy)propanethioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Potassium tert-butoxide, sodium hydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butoxy)propanethioamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-(Tert-butoxy)propanethioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the thioamide group can interact with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent adducts and modulation of biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Tert-butoxy)propionic acid
- 3-(Tert-butoxy)propanol
- 3-(Tert-butoxy)propylamine
Uniqueness
Compared to similar compounds, 3-(Tert-butoxy)propanethioamide is unique due to the presence of both a tert-butoxy group and a thioamide group. This combination imparts distinct reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H15NOS |
|---|---|
Molekulargewicht |
161.27 g/mol |
IUPAC-Name |
3-[(2-methylpropan-2-yl)oxy]propanethioamide |
InChI |
InChI=1S/C7H15NOS/c1-7(2,3)9-5-4-6(8)10/h4-5H2,1-3H3,(H2,8,10) |
InChI-Schlüssel |
ZIHSVTDROOMNEA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OCCC(=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


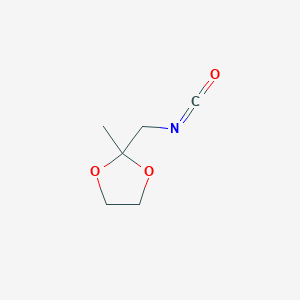
![[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13557303.png)
![[(2-Bromo-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate](/img/structure/B13557312.png)
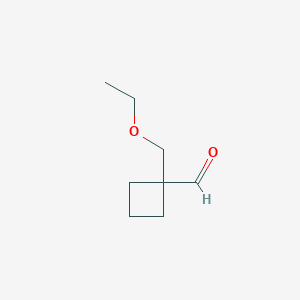
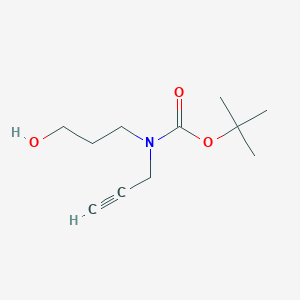
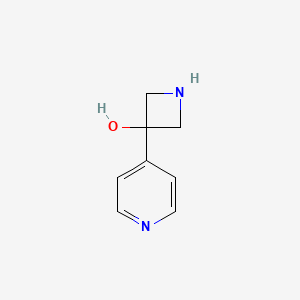
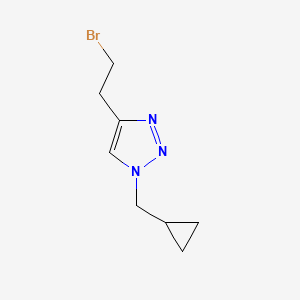

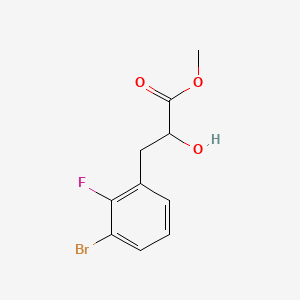

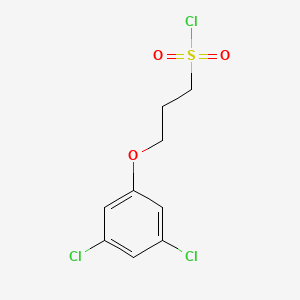
![N-[(1H-indol-2-yl)methyl]cyclopropanamine](/img/structure/B13557374.png)
